molecular formula C16H12N2OS2 B4005931 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4005931
M. Wt: 312.4 g/mol
InChI Key: ZJZXOZHZPFLLIO-UVTDQMKNSA-N
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Description

Chemical Structure and Synthesis 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core substituted with a 4-methylphenyl group at position 3 and a 4-pyridylmethylene moiety at position 3. This compound belongs to the class of (5Z)-5-arylidene-2-thioxothiazolidin-4-ones, which are synthesized via a three-step protocol involving condensation reactions between thiazolidinone precursors and aromatic aldehydes [1]. The synthesis typically employs microwave-assisted methods or conventional heating to achieve high yields (e.g., 78–88%) [2].

Properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-2-4-13(5-3-11)18-15(19)14(21-16(18)20)10-12-6-8-17-9-7-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZXOZHZPFLLIO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Features

  • Core Structure: The thiazolidinone ring (1,3-thiazolidin-4-one) with a thioxo group at position 2.
  • Substituents: 4-Methylphenyl group: Enhances lipophilicity and influences π-π stacking interactions.

Analytical Characterization
The compound is typically characterized by:

  • 1H/13C NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl/thione carbon resonances (δ 170–190 ppm) [7].
  • Melting Point : Expected range of 250–260°C based on structurally similar derivatives [15].
Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 3 and 5) Melting Point (°C) Biological Activity (IC50) Key Reference
Target Compound : 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3: 4-Methylphenyl; 5: 4-Pyridylmethylene ~255 (predicted) Not reported [13]
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3: H; 5: 4-Bromobenzylidene 251–253 PET inhibition (3.0 μM) [5]
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3: H; 5: 4-Chlorobenzylidene 256–258 Antialgal (1.3 μM) [5]
(5Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one 3: 4-Hydroxyphenyl; 5: 3-Pyridylmethylene >260 Not reported [13]
5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3: 4-Methylphenyl; 5: Diphenylpyrazolylmethylene 245–248 Not reported [15]
Key Comparisons

Halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) exhibit potent bioactivity (IC50 = 1.3–3.0 μM) due to increased electrophilicity and lipophilicity, which may improve membrane permeability [5].

Synthetic Yields and Methods

  • The target compound and its analogs are synthesized via microwave-assisted methods with yields >80%, whereas conventional methods yield 70–85% [15].
  • Derivatives with bulky substituents (e.g., diphenylpyrazolylmethylene in [15]) require longer reaction times but achieve comparable yields.

Thermal Stability

  • Melting points correlate with substituent polarity: Hydroxyphenyl derivatives (e.g., [13]) exhibit higher melting points (>260°C) due to hydrogen bonding, while methylphenyl analogs melt at ~250°C [15].

Structural Diversity Pyridine vs. Benzene Rings: Pyridyl substituents (as in the target compound) introduce basicity, whereas benzylidene groups (e.g., 4-bromo) enhance halogen bonding [13].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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